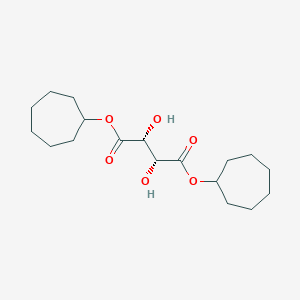
dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate is an organic compound with significant interest in various scientific fields. This compound is characterized by its two cycloheptyl groups attached to a (2R,3R)-2,3-dihydroxybutanedioate backbone. The presence of two hydroxyl groups and a butanedioate moiety makes it a versatile molecule in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with cycloheptanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with amines or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of amides or thioesters.
Applications De Recherche Scientifique
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicycloheptyl (2S,3S)-2,3-dihydroxybutanedioate: A stereoisomer with different spatial arrangement.
Dicycloheptyl meso-2,3-dihydroxybutanedioate: A meso compound with a plane of symmetry.
Uniqueness
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable in enantioselective synthesis and as a chiral auxiliary in various chemical reactions.
Propriétés
| 82052-64-0 | |
Formule moléculaire |
C18H30O6 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C18H30O6/c19-15(17(21)23-13-9-5-1-2-6-10-13)16(20)18(22)24-14-11-7-3-4-8-12-14/h13-16,19-20H,1-12H2/t15-,16-/m1/s1 |
Clé InChI |
MXJNBRHQDKIXHY-HZPDHXFCSA-N |
SMILES isomérique |
C1CCCC(CC1)OC(=O)[C@@H]([C@H](C(=O)OC2CCCCCC2)O)O |
SMILES canonique |
C1CCCC(CC1)OC(=O)C(C(C(=O)OC2CCCCCC2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


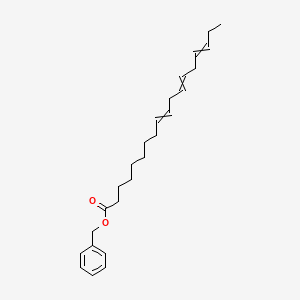
![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene](/img/structure/B14431982.png)
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)


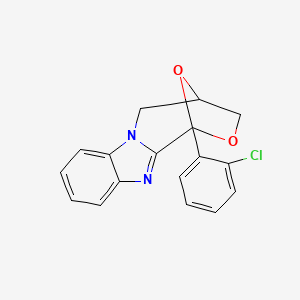
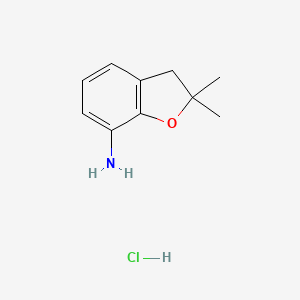


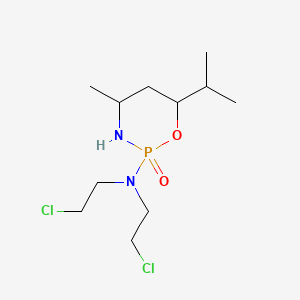
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
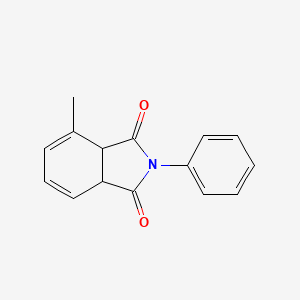
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
